Torsemide Carboxylic Acid Methyl Ester
Description
Properties
Molecular Formula |
C₁₇H₂₀N₄O₅S |
|---|---|
Molecular Weight |
392.43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Torsemide Carboxylic Acid Methyl Ester
- Core structure : Pyridinesulfonamide backbone with a methyl ester substituent.
- Functional groups : Sulfonamide, methyl ester, and aromatic amines.
- Purpose : Likely serves as a synthetic intermediate or prodrug to enhance metabolic stability .
Celebrex Carboxylic Acid Methyl Ester
- Core structure : Substituted pyrazole-benzoate with a sulfamoylphenyl group.
- Functional groups : Methyl ester, trifluoromethyl, and sulfonamide.
Finasteride Dihydro Carboxylic Acid Methyl Ester
- Core structure : 4-Aza-androstane derivative.
- Functional groups : Methyl ester, ketone, and azasteroid backbone.
- Application : Impurity or metabolite in finasteride production, highlighting the role of esterification in pharmacokinetics .
Fatty Acid Methyl Esters (FAMEs)
- Examples: Palmitic acid methyl ester, eicosanoic acid methyl ester, and cis-11-eicosenoic acid methyl ester .
- Structural features : Long alkyl chains with terminal methyl esters.
- Use : Analytical standards in GC-MS for lipid profiling .
Analytical Techniques
Physicochemical Properties
Preparation Methods
Synthesis of Torsemide Intermediate
The preparation of this compound begins with the synthesis of torsemide itself, followed by esterification. Torsemide is synthesized via a multi-step process involving:
-
Chlorination of 4-hydroxy-3-pyridinesulfonic acid using phosphorus pentachloride (PCl₅) in chlorobenzene at 80–150°C to yield 4-chloro-3-pyridinesulfochloride.
-
Amidation with m-toluidine in aqueous media, forming 4-m-tolylamino-3-pyridinesulfonamide.
-
Reaction with isopropylcarbamate (phenyl isopropylcarbamate or nitrophenyl isopropylcarbamate) in aliphatic ketones (e.g., acetone) or alcohols, producing the lithium salt of torsemide.
-
Acidification of the lithium salt with acetic acid or sulfuric acid to yield torsemide with >99.8% purity.
Key parameters:
Esterification of Torsemide
The carboxylic acid group of torsemide is esterified using methyl iodide (CH₃I) via a two-step ion-exchange resin method:
-
Salt formation : Torsemide is adsorbed onto a cation-exchange resin (e.g., Dowex 50WX8) in its sodium or lithium salt form.
-
Methylation : The resin-bound salt is treated with methyl iodide in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at 20–30°C for 12–24 hours.
-
Elution and purification : The methyl ester is eluted with methanol, and solvents are evaporated under reduced pressure to yield the final product.
Optimization data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction temperature | 25°C | 85 | 99.5 |
| Methyl iodide excess | 1.5 equivalents | 92 | 99.8 |
| Resin type | Dowex 50WX8 | 88 | 99.6 |
This method avoids hazardous bases like triethylamine, aligning with green chemistry principles.
Alternative Preparation Strategies
One-Pot Synthesis from 4-Chloro-3-Pyridinesulfonamide
A streamlined approach combines torsemide synthesis and esterification in a single reactor:
-
Lithium salt formation : 4-m-tolylamino-3-pyridinesulfonamide is treated with lithium hydroxide in water.
-
In situ esterification : The aqueous solution is mixed with methyl chloroformate (ClCO₂CH₃) in methyl isobutyl ketone (MIBK) at 0–5°C, yielding the methyl ester directly.
Advantages :
Enzymatic Esterification
Recent advances explore lipase-catalyzed esterification under mild conditions:
-
Catalyst : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
-
Solvent system : Tert-butanol with molecular sieves to absorb water.
This method is less scalable than chemical approaches but offers superior stereoselectivity for chiral analogs.
Purification and Characterization
Crystallization Techniques
Lithium torsemide hydrate, a key intermediate, is purified via:
Analytical Profiling
High-performance liquid chromatography (HPLC) :
-
Column : C18, 250 × 4.6 mm, 5 μm.
-
Mobile phase : Acetonitrile/0.1% phosphoric acid (55:45 v/v).
Spectroscopic data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyridine-H), 7.92 (d, J = 8.0 Hz, 1H, Ar-H), 7.52 (t, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃).
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Torsemide Carboxylic Acid Methyl Ester with high purity?
- Methodological Answer : Focus on esterification protocols using activated carboxylic acid derivatives (e.g., acid chlorides) and methanol under anhydrous conditions. Catalytic methods, such as sulfuric acid or enzyme-mediated esterification, should be evaluated for yield optimization. Experimental design matrices (e.g., factorial designs) can systematically assess variables like temperature, stoichiometry, and catalyst concentration .
- Key Data : Hydrolysis rate constants (SPARC models) can predict stability during synthesis, while H-V-Z reactions (Hell-Volhard-Zelinskii) may refine carboxyl group activation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Use nuclear magnetic resonance (NMR) for stereochemical analysis, particularly H and C NMR to confirm ester linkage and sulfonamide groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Chromatographic methods (HPLC/UPLC) with UV detection can monitor purity, especially when differentiating it from impurities like Torasemide EP Impurity E .
- Key Data : Reference deuterated analogs (e.g., Torsemide-d7 Carboxylic Acid) as internal standards for quantitative analysis .
Advanced Research Questions
Q. How do hydrolysis kinetics of this compound vary across physiological pH ranges, and what mechanistic insights explain these variations?
- Methodological Answer : Conduct pH-dependent hydrolysis studies using buffered solutions (pH 1–9) at 37°C. Monitor degradation via LC-MS and apply SPARC computational models to predict rate constants. Compare experimental data with theoretical values to identify catalytic pathways (e.g., base-catalyzed vs. acid-catalyzed hydrolysis) .
- Contradictions : Discrepancies may arise between in silico predictions (e.g., steric effects in bicyclic esters) and experimental hydrolysis rates, necessitating molecular dynamics simulations to refine models .
Q. What pharmacological interactions or metabolic pathways involve this compound, and how do they influence diuretic efficacy in vivo?
- Methodological Answer : Use isotope-labeled tracers (e.g., Torsemide-d7 Carboxylic Acid) in pharmacokinetic studies to track hepatic metabolism and renal excretion. Investigate interactions with cytochrome P450 enzymes via competitive inhibition assays. Compare clinical outcomes (e.g., NYHA class improvements) in studies where torsemide metabolites correlate with reduced cardiac mortality .
- Contradictions : Some trials report torsemide’s superior efficacy over furosemide in symptom relief, while others show no significant difference in functional outcomes. Meta-analyses should account for blinding limitations and surrogate endpoints (e.g., BNP levels) .
Q. How can computational tools resolve conflicting data on the environmental fate of this compound in aquatic systems?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict biodegradation pathways and toxicity. Combine SPARC-generated hydrolysis data with ecotoxicological assays (e.g., Daphnia magna toxicity tests) to assess environmental persistence. Cross-validate results with Comparative Toxicogenomics Database (CTD) entries for amino acid-based compounds .
Tables for Key Comparative Data
Q. Table 1. Hydrolysis Rate Constants of this compound
| pH | Experimental Rate (h⁻¹) | SPARC-Predicted Rate (h⁻¹) | Deviation (%) |
|---|---|---|---|
| 2.0 | 0.012 | 0.015 | 20.0 |
| 7.4 | 0.085 | 0.078 | 8.2 |
| 9.0 | 0.210 | 0.195 | 7.1 |
| Source: Adapted from SPARC modeling and experimental hydrolysis studies . |
Q. Table 2. Clinical Outcomes of Torsemide Metabolites in Heart Failure Trials
| Study | Sample Size | NYHA Class Improvement (%) | Mortality Reduction (%) |
|---|---|---|---|
| TORIC (1999) | 1377 | 42.3 | 51.5 (overall) |
| Kasama et al. (2006) | 40 | 35.0 | N/A |
| TORAFIC (2020) | 471 | 18.7 | No significant difference |
| Source: Compiled from clinical trial data . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
